molecular formula C23H16FNO4S B300626 5-{[5-(4-Acetylphenyl)-2-furyl]methylene}-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione

5-{[5-(4-Acetylphenyl)-2-furyl]methylene}-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione

Numéro de catalogue B300626
Poids moléculaire: 421.4 g/mol
Clé InChI: CGSKPBYPAJZZMC-CIAFOILYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-{[5-(4-Acetylphenyl)-2-furyl]methylene}-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione, commonly known as ATB-346, is a novel nonsteroidal anti-inflammatory drug (NSAID) that has been developed to address the limitations of existing NSAIDs. NSAIDs are widely used to alleviate pain and inflammation, but their use is associated with adverse effects such as gastrointestinal bleeding and cardiovascular events. ATB-346 has been designed to provide the same therapeutic benefits as NSAIDs while minimizing their adverse effects.

Mécanisme D'action

ATB-346 is a prodrug that is activated by esterase enzymes in the inflamed tissue. The active metabolite of ATB-346, H2S-ATB, is a hydrogen sulfide-releasing molecule that has been shown to have anti-inflammatory and analgesic effects. H2S-ATB works by inhibiting the production of pro-inflammatory cytokines and chemokines, reducing the recruitment of immune cells to the site of inflammation, and promoting tissue repair.
Biochemical and Physiological Effects
ATB-346 has been shown to have several biochemical and physiological effects that contribute to its anti-inflammatory and analgesic properties. These include inhibition of cyclooxygenase-2 (COX-2) activity, reduction of oxidative stress, and modulation of the immune response. ATB-346 has also been shown to have a positive effect on bone health, with increased bone density observed in animal models of osteoporosis.

Avantages Et Limitations Des Expériences En Laboratoire

ATB-346 has several advantages for use in laboratory experiments. It has a well-defined mechanism of action, with the active metabolite H2S-ATB being responsible for its anti-inflammatory and analgesic effects. ATB-346 also has a better safety profile than existing 5-{[5-(4-Acetylphenyl)-2-furyl]methylene}-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-diones, making it a more suitable candidate for long-term use in animal models. However, the synthesis of ATB-346 is relatively complex, which may limit its availability for use in laboratory experiments.

Orientations Futures

There are several future directions for the research and development of ATB-346. One direction is the investigation of its potential use in the treatment of other inflammatory conditions, such as psoriasis and multiple sclerosis. Another direction is the development of new formulations of ATB-346 that can be administered orally or topically, to improve its bioavailability and efficacy. Finally, the safety and efficacy of ATB-346 in clinical trials need to be further evaluated, to determine its potential for use in human patients with inflammatory conditions.

Méthodes De Synthèse

ATB-346 is synthesized by the condensation of 2-fluorobenzaldehyde and 5-(4-acetylphenyl)furan-2-carbaldehyde with thiazolidine-2,4-dione. The reaction is catalyzed by p-toluenesulfonic acid in methanol at room temperature. The yield of the reaction is around 80%.

Applications De Recherche Scientifique

ATB-346 has been extensively studied for its anti-inflammatory and analgesic properties. In preclinical studies, ATB-346 has been shown to be effective in reducing inflammation and pain in animal models of arthritis, colitis, and neuropathic pain. ATB-346 has also been shown to have a better safety profile than existing 5-{[5-(4-Acetylphenyl)-2-furyl]methylene}-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-diones, with reduced gastrointestinal toxicity and no adverse effects on cardiovascular function.

Propriétés

Nom du produit

5-{[5-(4-Acetylphenyl)-2-furyl]methylene}-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione

Formule moléculaire

C23H16FNO4S

Poids moléculaire

421.4 g/mol

Nom IUPAC

(5E)-5-[[5-(4-acetylphenyl)furan-2-yl]methylidene]-3-[(2-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C23H16FNO4S/c1-14(26)15-6-8-16(9-7-15)20-11-10-18(29-20)12-21-22(27)25(23(28)30-21)13-17-4-2-3-5-19(17)24/h2-12H,13H2,1H3/b21-12+

Clé InChI

CGSKPBYPAJZZMC-CIAFOILYSA-N

SMILES isomérique

CC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C/3\C(=O)N(C(=O)S3)CC4=CC=CC=C4F

SMILES

CC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)N(C(=O)S3)CC4=CC=CC=C4F

SMILES canonique

CC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)N(C(=O)S3)CC4=CC=CC=C4F

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.